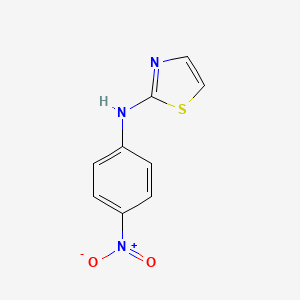

N-(4-Nitrophenyl)thiazole-2-amine

Description

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal and heterocyclic chemistry. nih.govnih.goveurekaselect.comnumberanalytics.com Its presence in natural products, such as vitamin B1 (thiamine), and numerous synthetic compounds underscores its biological importance. nih.govnumberanalytics.comslideshare.net Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govglobalresearchonline.netresearchgate.net This broad range of biological activities has established the thiazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netacs.org

The versatility of the thiazole nucleus allows for the synthesis of a diverse array of derivatives, making it a valuable building block for generating new lead compounds in drug development. nih.govnih.gov The chemical reactivity of the thiazole ring, including its susceptibility to electrophilic and nucleophilic substitution, further enhances its utility in creating complex molecular architectures. researchgate.net

Table 1: Selected Biological Activities of Thiazole Derivatives

| Biological Activity | Reference |

| Antimicrobial | nih.govnih.gov |

| Anti-inflammatory | nih.govglobalresearchonline.net |

| Anticancer | nih.govnih.gov |

| Antiviral | globalresearchonline.netresearchgate.net |

| Antioxidant | nih.govnih.gov |

| Anticonvulsant | nih.govnih.gov |

Role of Nitro Group Functionalization in Modulating Chemical Reactivity and Synthetic Strategies

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the chemical reactivity and properties of the molecule to which it is attached. fiveable.mewikipedia.orgnumberanalytics.com Its presence on an aromatic ring, as in the case of N-(4-nitrophenyl)thiazole-2-amine, has several important consequences for synthetic strategies.

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. fiveable.mewikipedia.org Conversely, it facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. wikipedia.orgnumberanalytics.com This modulation of reactivity is a key tool for chemists in designing synthetic routes.

Furthermore, the nitro group itself can be transformed into a variety of other functional groups, such as amines, which are crucial building blocks in the synthesis of many organic compounds. researchgate.netacs.org This versatility makes the nitro group a "synthetic chameleon," allowing for the introduction of diverse functionalities into a molecule. nih.gov The reduction of nitro compounds is a fundamental transformation in organic synthesis and can be achieved through various methods, including catalytic hydrogenation and the use of reducing metals. acs.orgnih.govacs.org

Table 2: Influence of the Nitro Group on Chemical Reactivity

| Effect | Description | Reference |

| Electron-withdrawing | Deactivates the aromatic ring to electrophilic attack. | fiveable.mewikipedia.org |

| Facilitates Nucleophilic Substitution | Stabilizes the intermediate in nucleophilic aromatic substitution. | wikipedia.orgnumberanalytics.com |

| Synthetic Versatility | Can be reduced to an amino group and other functionalities. | researchgate.netacs.org |

Overview of the Chemical Compound's Structural Framework and Research Context

This compound, with the chemical formula C₉H₇N₃O₂S, possesses a molecular weight of 221.24 g/mol . nist.govnist.govscbt.com The structure consists of a 2-aminothiazole (B372263) moiety where the amino group is substituted with a 4-nitrophenyl ring. nih.gov The IUPAC name for this compound is 4-(4-nitrophenyl)-1,3-thiazol-2-amine. nih.gov

The research interest in this compound and its analogs stems from the combined properties of the thiazole ring and the nitrophenyl group. The thiazole core provides a scaffold with known biological relevance, while the nitro group offers a site for further chemical modification and can influence the electronic properties of the entire molecule. nih.gov The synthesis of related compounds, such as 2-amino-4-(4-nitrophenyl)thiazole, has been reported through the reaction of thiourea (B124793) with α-haloketones like 4-nitrophenyl bromide. researchgate.net Derivatives of 2-aminothiazole are explored for various applications, including their potential as antimicrobial and antitumor agents. nih.govresearchgate.netnih.gov The study of such compounds contributes to the broader field of medicinal chemistry by exploring the structure-activity relationships of heterocyclic compounds. nih.govresearchgate.net

Table 3: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Chemical Formula | C₉H₇N₃O₂S | nist.govnist.govscbt.com |

| Molecular Weight | 221.24 g/mol | nist.govscbt.com |

| IUPAC Name | 4-(4-nitrophenyl)-1,3-thiazol-2-amine | nih.gov |

| CAS Number | 2104-09-8 | nist.govnist.govscbt.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O2S |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

N-(4-nitrophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-9-10-5-6-15-9/h1-6H,(H,10,11) |

InChI Key |

IUAGYIYYWYECDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Nitrophenyl Thiazole 2 Amine

Classical and Contemporary Approaches to the Synthesis of 4-(4-Nitrophenyl)thiazole-2-amine

The construction of the 2-aminothiazole (B372263) scaffold, the core of N-(4-nitrophenyl)thiazole-2-amine, has been a subject of extensive research. Both long-standing and modern methods are employed to achieve this synthesis, with a significant focus on the Hantzsch thiazole (B1198619) synthesis and its variations.

Cyclization Reactions Utilizing Thiourea (B124793) and Alpha-Haloketones

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-aminothiazoles. This classical method involves the cyclization reaction between a thiourea derivative and an α-haloketone. researchgate.netorganic-chemistry.org In the context of synthesizing this compound and its analogs, this typically involves the reaction of a substituted thiourea with an appropriately substituted α-haloketone. For instance, the reaction of 1-(2,4-difluorophenyl)thiourea with 2-bromo-1-(4-methoxyphenyl)ethanone can be used to produce N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazole-2-amine. nanobioletters.com

The general procedure involves refluxing stoichiometric amounts of the α-haloketone and the corresponding thiourea derivative in a suitable solvent, such as ethanol (B145695). derpharmachemica.com The reaction mixture is then typically poured into cold water to precipitate the crude product, which can be further purified by recrystallization. derpharmachemica.com This method's versatility allows for the synthesis of a wide array of 2-aminothiazole derivatives by varying the substituents on both the thiourea and the α-haloketone. derpharmachemica.comnih.gov For example, 2-amino-4-aryl-thiazoles are synthesized by reacting phenacyl bromides with thiourea in refluxing ethanol. nih.gov

A key starting material for many of these syntheses is 2-bromo-1-(4-nitrophenyl)ethanone, which can be prepared via the α-bromination of 4-nitroacetophenone. nih.gov This α-haloketone then serves as the electrophilic partner for the cyclization with thiourea or its derivatives.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired thiazole derivatives. Key parameters that are often investigated include the choice of solvent, base, and reaction temperature.

For the synthesis of N-substituted phenyl thiazole amines, a systematic screening of solvents and bases is often performed. nanobioletters.com In one study, dimethylformamide (DMF) was found to be the most effective solvent, leading to product yields in the range of 65-95%. nanobioletters.com The choice of base also significantly impacts the reaction outcome. While various bases can be used, the selection is often tailored to the specific substrates and solvent system. nanobioletters.com

The table below summarizes the effect of different solvents and bases on the yield of a model reaction for the synthesis of N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazole-2-amine. nanobioletters.com

| Entry | Solvent | Base | Yield (%) |

| 1 | Methanol | K2CO3 | 65 |

| 2 | Ethanol | K2CO3 | 70 |

| 3 | Acetonitrile | K2CO3 | 75 |

| 4 | DMF | K2CO3 | 95 |

| 5 | Methanol | NaOAc | 55 |

| 6 | Ethanol | NaOAc | 60 |

| 7 | Acetonitrile | NaOAc | 68 |

| 8 | DMF | NaOAc | 80 |

| 9 | Methanol | NH4OAc | 62 |

| 10 | Ethanol | NH4OAc | 68 |

| 11 | Acetonitrile | NH4OAc | 72 |

| 12 | DMF | NH4OAc | 85 |

| 13 | Methanol | Et3N | 50 |

| 14 | DMF | Et3N | 78 |

| 15 | DMF | Pyridine | 70 |

Data adapted from a study on the synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine derivatives. nanobioletters.com

Microwave irradiation has also been explored as a method to accelerate the cyclization reaction and improve yields. For instance, the condensation of N-substituted thiourea with an α-bromoketone under microwave irradiation at 80 °C for 30 minutes in anhydrous ethanol has been reported to efficiently produce 4-(4-chlorophenyl)thiazol-2-amines. nih.gov

Advanced Catalytic Syntheses of this compound and its Analogs

While classical methods are effective, modern catalytic approaches offer greater efficiency, broader substrate scope, and milder reaction conditions for the synthesis of N-aryl-2-aminothiazoles.

Palladium-Catalyzed Amination and Arylation Strategies Involving Thiazole Derivatives

Palladium-catalyzed cross-coupling reactions, particularly C-N bond-forming reactions, have emerged as powerful tools for the N-arylation of 2-aminothiazoles. mit.edunih.govmit.eduaminer.orgresearchgate.netnih.gov These methods provide a direct route to introduce various aryl groups onto the amino group of the thiazole ring, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. mit.edunih.gov

A general method involves the coupling of 2-aminothiazole derivatives with aryl bromides or triflates using a palladium catalyst and a suitable ligand. mit.edunih.gov The use of specific ligands, such as Xantphos, has been reported to facilitate these couplings, although they can sometimes require high catalyst loadings (2–18% Pd). nih.gov More recent advancements have led to the development of more efficient catalyst systems that operate with lower catalyst loadings. mit.edunih.gov An interesting finding in this area is the beneficial effect of acetic acid as an additive, which can facilitate catalyst activation. mit.edunih.gov

The general protocol for the palladium-catalyzed N-arylation of 2-aminothiazoles involves reacting the 2-aminothiazole with an aryl halide in the presence of a palladium source (e.g., Pd(OAc)2 or a precatalyst), a phosphine (B1218219) ligand, and a base in a suitable solvent. mit.edumit.edu These conditions have been shown to be effective for a wide range of aryl halides, including those that are electron-rich. mit.edu

Exploration of Green Chemistry Principles in Synthetic Routes

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. ufms.br In the context of thiazole synthesis, green chemistry principles are being applied to reduce the use of hazardous solvents and reagents.

One approach involves utilizing water as a solvent. For example, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been achieved by reacting β-keto esters with thiourea or selenourea (B1239437) in water at 50°C in the presence of β-cyclodextrin. organic-chemistry.org Another green approach is the use of ultrasound irradiation in conjunction with biocatalysts, such as chitosan-based Schiff's base hydrogels, to synthesize thiazole derivatives under mild conditions with high yields. nih.gov

The use of aqueous media and the avoidance of hazardous organic solvents align with the principles of green chemistry, making these synthetic routes more sustainable. ufms.br

Derivatization Strategies and Functional Group Interconversions of this compound

The derivatization of the this compound scaffold is crucial for exploring its chemical space and for the development of new compounds with tailored properties. These strategies primarily focus on modifications of the amino group and the thiazole ring.

The amino group of 2-aminothiazoles is a versatile handle for various chemical transformations. It can be acylated with acid chlorides or anhydrides to form the corresponding amides. nih.gov For instance, 2-amino-4-aryl-thiazoles can be acylated with chloroacetyl chloride to introduce an electrophilic chloroacetyl moiety, which can then be further reacted with nucleophiles. nih.gov

The amino group can also undergo condensation with aldehydes to form Schiff bases. nih.gov Furthermore, it can be involved in the formation of new heterocyclic rings. For example, reaction with various reagents can lead to the formation of pyrimidine (B1678525) or thiazolidinone rings fused to or substituted on the primary thiazole structure. nih.gov

Functional group interconversions on the aryl substituent are also common. For example, the nitro group on the phenyl ring of this compound can be reduced to an amino group, which can then be further functionalized. This opens up a wide range of possibilities for creating diverse libraries of compounds for biological screening.

Chemical Modifications at the Thiazole Ring

The thiazole ring in this compound is a key structural feature that can be readily synthesized and further modified. The most common synthetic route to the 2-aminothiazole core involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thiourea derivative. tandfonline.comresearchgate.net

Further modifications can be achieved through reactions targeting the thiazole ring itself. While specific examples for this compound are not extensively detailed in the provided results, general principles of thiazole chemistry suggest possibilities for electrophilic substitution, metallation, and ring-opening reactions, depending on the reaction conditions and the nature of the substituents already present on the ring. The reactivity of the thiazole ring is influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the nitrophenyl group.

Transformations of the Amine Moiety

The exocyclic amine group in this compound is a reactive site amenable to various chemical transformations. This amine can undergo acylation, alkylation, and diazotization reactions, leading to a diverse range of derivatives.

For example, the reaction of 2-aminothiazole derivatives with acid chlorides or acyl chlorides can lead to the formation of corresponding amide compounds. nih.gov This transformation is a common strategy to introduce different functional groups and modulate the biological and chemical properties of the parent molecule. The synthesis of N,4-diaryl-1,3-thiazole-2-amines often involves the condensation of aniline (B41778) derivatives with carbon disulfide, followed by further reactions, highlighting the versatility of the amine group in forming new bonds. nih.gov

The amine moiety also plays a crucial role in the spatial configuration and biological activity of these compounds. nih.gov Modifications at this position can significantly impact the molecule's interaction with biological targets.

Reduction and Subsequent Reactivity of the Nitro Group

The nitro group on the phenyl ring is a key functional group that can be readily transformed into an amino group, which then opens up a wide array of subsequent chemical reactions. The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis. wikipedia.orgresearchgate.net

Several methods can be employed for the reduction of the nitro group to an amine, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.org

Metal-Acid Systems: A common laboratory method involves the use of metals like tin (Sn) or iron (Fe) in the presence of an acid, such as hydrochloric acid (HCl). youtube.com

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like Ni(PPh3)4 can also be used for this reduction. jsynthchem.com

The reduction of the nitro group dramatically alters the electronic properties of the phenyl ring, changing it from an electron-withdrawing to an electron-donating system. nih.gov The resulting amino group can then participate in a variety of reactions, including:

Diazotization: The newly formed primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Amide and Sulfonamide Formation: The amine can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.

N-Alkylation and N-Arylation: The amine can be further functionalized through reactions with alkyl or aryl halides.

The transformation of the nitro group is a critical step in the synthesis of many complex molecules, as it provides a gateway to a vast number of derivatives with potentially interesting chemical and biological properties. nih.govmdpi.comresearchgate.net

Molecular Structure, Spectroscopy, and Analytical Characterization

Spectroscopic Fingerprinting and Data Interpretation

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of N-(4-Nitrophenyl)thiazole-2-amine. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those from the aromatic protons of the nitrophenyl group, which typically appear in the downfield region between δ 7.5 and 8.3 ppm. The proton on the thiazole (B1198619) ring is also readily identifiable. The amine (NH₂) protons can be observed, though their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The nitrophenyl carbons are typically observed in the range of δ 124–160 ppm. The carbons of the thiazole ring also show characteristic chemical shifts. For instance, in a related compound, 2-amino-4-phenylthiazole (B127512), the thiazole carbons appear at δ 168.8, 150.3, and 102.0 ppm. rsc.org

A representative, though not identical, ¹³C NMR spectrum for a related thiazole derivative can be seen in various research publications. researchgate.netresearchgate.net

Interactive Data Table: Representative NMR Data for Thiazole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 7.5 - 8.3 | Aromatic protons (nitrophenyl group) |

| ¹H | 5.9 - 6.4 | Thiazole ring proton |

| ¹³C | 124 - 160 | Nitrophenyl carbons |

| ¹³C | 102 - 169 | Thiazole ring carbons rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands include:

N-H vibrations: The amino group (NH₂) typically shows stretching vibrations in the region of 3100-3500 cm⁻¹. aip.org In some cases, two distinct bands can be observed for the symmetric and asymmetric stretches. aip.org An N-H wagging (out-of-plane bending) may also be present around 700-750 cm⁻¹. spectroscopyonline.com

C=N stretching: The carbon-nitrogen double bond within the thiazole ring gives rise to a characteristic absorption band around 1621-1635 cm⁻¹. aip.org

Nitro group vibrations: The nitro group (NO₂) exhibits two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1523-1537 cm⁻¹ and 1342-1343 cm⁻¹, respectively. aip.orgresearchgate.net

Aromatic C-H stretching: The stretching vibrations of the C-H bonds in the aromatic ring are usually observed around 3050 cm⁻¹. aip.org

The NIST WebBook provides a reference IR spectrum for 2-Amino-4-(4-nitrophenyl)thiazole. nist.gov

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amino (NH₂) | Stretching | 3100 - 3500 aip.org |

| Amino (NH₂) | Wagging | 700 - 750 spectroscopyonline.com |

| Thiazole (C=N) | Stretching | 1621 - 1635 aip.org |

| Nitro (NO₂) | Asymmetric Stretching | 1523 - 1537 aip.orgresearchgate.net |

| Nitro (NO₂) | Symmetric Stretching | 1342 - 1343 aip.orgresearchgate.net |

| Aromatic (C-H) | Stretching | ~3050 aip.org |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 221.24 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₉H₇N₃O₂S. nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. The molecule can fragment in predictable ways, with common fragmentation pathways involving the loss of small molecules like NO₂, CO, or HCN. The NIST WebBook provides the electron ionization mass spectrum for 2-Amino-4-(4-nitrophenyl)thiazole. nist.gov The fragmentation of related oxadiazole derivatives has also been studied, providing insights into potential fragmentation patterns of similar heterocyclic systems. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound or its close derivatives would reveal the planarity of the thiazole and nitrophenyl rings and the dihedral angle between them. iucr.org For example, in a related compound, 4-(4-chlorophenyl)-N-benzylidene-1,3-thiazol-2-amine, the thiazole ring was found to be inclined at an angle of 9.2° relative to the chlorophenyl group.

The crystal structure would also be stabilized by intermolecular interactions, such as hydrogen bonding involving the amino group and the nitro group, as well as π-π stacking interactions between the aromatic rings. In the crystal structure of a similar compound, 4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate, intermolecular C—H⋯O hydrogen bonds were observed. iucr.org The detailed structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these compounds. The synthesis and X-ray crystal structure elucidation of other complex thiourea (B124793) derivatives have also been reported, highlighting the importance of this technique in structural confirmation. nih.gov

Applications of N 4 Nitrophenyl Thiazole 2 Amine in Advanced Materials Science

Research into Optoelectronic and Photonic Material Development

The development of novel materials with tailored optical and electronic properties is a cornerstone of modern technology. N-(4-Nitrophenyl)thiazole-2-amine, with its inherent push-pull electronic architecture, is a subject of growing research in the quest for advanced optoelectronic and photonic materials. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic framework gives rise to significant intramolecular charge transfer (ICT) characteristics, which are fundamental to many optoelectronic phenomena.

Research into related thiazole (B1198619) derivatives has demonstrated that the presence of a 4-nitrophenyl group can significantly enhance the electron affinity of the molecule. This property is crucial for the development of n-type organic materials, which are essential components in various electronic devices. The strong ICT character in such push-pull systems often leads to large nonlinear optical (NLO) responses, making them attractive for applications in photonic devices such as optical switches and modulators.

Studies on similar 4-hydroxy-1,3-thiazole-based push-pull chromophores have surprisingly shown that the presence of nitro groups does not necessarily quench fluorescence. In fact, some derivatives exhibit significant quantum yields, suggesting that this compound and its analogues could be explored for use in light-emitting applications. nih.gov The photophysical properties, including absorption and emission wavelengths, can often be fine-tuned by modifying the donor and acceptor groups, offering a pathway to materials with customized optical responses.

Table 1: Key Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇N₃O₂S |

| Molecular Weight | 221.24 g/mol |

| IUPAC Name | 4-(4-nitrophenyl)-1,3-thiazol-2-amine |

| CAS Number | 2104-09-8 |

This table presents fundamental molecular properties of this compound.

Functional Materials for Molecular Switches and Sensing Devices

The distinct electronic and structural features of this compound make it a compelling candidate for the design of functional materials for molecular switches and sensing devices. The potential for this compound to undergo reversible changes in its physical properties in response to external stimuli, such as light (photochromism) or the presence of specific analytes (chemosensing), is an active area of theoretical and experimental investigation.

The push-pull nature of the molecule suggests that its absorption and emission properties could be highly sensitive to the surrounding environment's polarity (solvatochromism). This sensitivity can be harnessed for the development of chemical sensors. For instance, the binding of a target analyte to the thiazole or amine moiety could alter the electronic distribution within the molecule, leading to a detectable change in its fluorescence or color. While specific studies on this compound as a chemosensor are limited, the broader class of thiazole derivatives has shown promise in this area.

Furthermore, the potential for photo-isomerization around the C=N bond within the thiazole ring or conformational changes induced by light could be explored for creating molecular switches. Such switches can transition between two or more stable states with different optical or electronic properties, forming the basis for data storage and processing at the molecular level. The nitro group's influence on the electronic state of the molecule could play a critical role in modulating these switching properties.

Potential in Organic Electronics and Device Architectures

The field of organic electronics, which utilizes carbon-based materials in electronic devices, is rapidly expanding. Thiazole-containing compounds are recognized for their utility as organic semiconductors due to the electron-accepting nature of the thiazole ring. researchgate.net The incorporation of a potent electron-withdrawing group like the 4-nitrophenyl substituent in this compound further enhances its potential as an n-type or ambipolar semiconductor.

Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits. The performance of an OFET is heavily dependent on the charge transport characteristics of the organic semiconductor used. The planar structure of the thiazole ring system, combined with the potential for intermolecular interactions, could facilitate efficient charge transport in thin films of this compound.

While comprehensive studies on the charge mobility and device performance of this compound are still forthcoming, research on related thiazole-based small molecules and polymers has shown promising results in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The ability to synthesize and modify this compound and its derivatives opens up possibilities for creating a new class of organic semiconductors with tailored electronic properties for specific device architectures. The development of efficient and stable n-type organic semiconductors remains a critical challenge in the field, and this compound represents a valuable scaffold for addressing this need.

Catalytic Roles and Applications of N 4 Nitrophenyl Thiazole 2 Amine Derivatives

Exploration of the Chemical Compound as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable and often complementary alternative to traditional metal-based catalysis. The N-(4-Nitrophenyl)thiazole-2-amine scaffold possesses key structural features that suggest its potential as an organocatalyst. The presence of the basic 2-amino group, the thiazole (B1198619) ring with its heteroatoms, and the electron-withdrawing nitrophenyl moiety can allow for various modes of activation, including hydrogen bonding and Brønsted/Lewis base catalysis.

While direct studies on this compound as an organocatalyst are not extensively documented, the broader class of 2-aminothiazole (B372263) derivatives has shown promise in various organic transformations. For instance, the bifunctional nature of these molecules, possessing both a hydrogen-bond donor (amine) and acceptor (thiazole nitrogen), makes them attractive candidates for activating electrophiles and nucleophiles simultaneously. The electron-withdrawing 4-nitrophenyl group in the target compound would further modulate the electronic properties of the thiazole ring and the basicity of the amino group, potentially tuning its catalytic activity and selectivity in reactions such as Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming transformations. Further research is warranted to fully explore and characterize the organocatalytic capabilities of this compound and its derivatives.

Ligand Design in Metal-Catalyzed Organic Reactions

The utility of this compound extends into the realm of metal-catalyzed reactions, where it can serve as a versatile ligand for a variety of transition metals. The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amino group, provide multiple coordination sites for metal ions. By forming stable complexes with metals such as copper, nickel, cobalt, and palladium, these ligands can influence the reactivity, selectivity, and efficiency of a wide range of catalytic processes.

The formation of Schiff base derivatives from this compound is a common strategy to enhance its coordination ability and generate a wider array of catalytically active metal complexes. These Schiff bases, formed by the condensation of the 2-amino group with various aldehydes and ketones, are considered "privileged ligands" due to their straightforward synthesis and their capacity to stabilize metals in different oxidation states.

While specific catalytic data for metal complexes of this compound are limited in publicly available literature, the catalytic activity of structurally similar thiazole-derived Schiff base complexes provides valuable insights into their potential applications. For example, metal complexes of Schiff bases derived from 2-amino-4-phenylthiazole (B127512) have been synthesized and characterized, suggesting that the N-(4-nitrophenyl) analogue would exhibit similar coordination chemistry. ijper.org These complexes have the potential to catalyze a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.

The electronic properties of the substituent on the thiazole ring can significantly impact the catalytic activity of the corresponding metal complex. The strongly electron-withdrawing 4-nitrophenyl group in this compound is expected to influence the electron density at the metal center, thereby tuning its catalytic performance.

Below are tables detailing research findings on the catalytic applications of related thiazole derivatives, which serve as a predictive framework for the potential of this compound-based catalysts.

Table 1: Catalytic Activity of a Molybdenum-Alumina Composite in Schiff Base Synthesis

| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) |

| Mo-Al2O3/p-TSA | 2-Amino benzo[d]thiazole, Aromatic aldehydes | N-(benzo[d]thiazol-2-yl)imines | Methanol, Room Temperature, 4h | High |

| Data derived from a study on a related benzothiazole (B30560) derivative, highlighting the potential for catalytic Schiff base formation. niscpr.res.in |

Table 2: Metal Complexes of Thiazole-Derived Schiff Bases

| Ligand | Metal Ion | Proposed Geometry | Potential Applications |

| Schiff base of 2-amino-4-phenyl thiazole | Cu(II), Co(II), Ni(II) | Square Planar/Octahedral | Antimicrobial agents, Catalysis |

| Schiff base of 2-aminobenzothiazole | Co(II), Ni(II), Cu(II) | Octahedral | Catalysis, Corrosion inhibition |

| This table summarizes findings from studies on analogous thiazole-based Schiff base metal complexes, indicating the types of structures and potential uses for complexes derived from this compound. ijper.orgrdd.edu.iq |

Chemosensor Development and Mechanistic Principles

Design and Synthesis of N-(4-Nitrophenyl)thiazole-2-amine-Based Chemosensors

The design of chemosensors based on the this compound framework leverages the Hantzsch thiazole (B1198619) synthesis or related methodologies. A common and versatile approach involves the condensation reaction between an α-haloketone and a substituted thiourea (B124793). Specifically, to synthesize derivatives of this class, 1-(4-nitrophenyl)thiourea is reacted with a suitable 2-bromoacetophenone (B140003) derivative. nanobioletters.com

The general synthetic scheme allows for the introduction of various substituents onto the thiazole ring, enabling the fine-tuning of the sensor's properties. The reaction is typically carried out in a solvent like ethanol (B145695), and the resulting product can be isolated and purified by recrystallization. nanobioletters.com The synthesis of various N-substituted phenyl thiazole amines has been optimized by screening different solvents and bases to achieve high yields. nanobioletters.com For instance, the synthesis of 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazole-2-amine, a closely related compound, was achieved with a 94% yield. nanobioletters.com

Table 1: Synthesis of Representative N-Aryl Thiazole-2-Amine Derivatives This table showcases examples of related compounds synthesized using similar methods, highlighting the versatility of the synthetic route.

| Compound Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine | 94 | 140–142 | nanobioletters.com |

| N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine | 96 | 180–182 | nanobioletters.com |

| 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine | 94 | 235–237 | nanobioletters.com |

Investigation of Sensing Mechanisms and Selectivity Profiling

The sensing capability of this compound and its derivatives stems from the interaction between the analyte and the sensor molecule, which triggers a measurable signal, often a color change (colorimetric sensing). The core mechanism typically involves hydrogen bonding. The amine (N-H) proton on the thiazole ring, made more acidic by the electron-withdrawing effect of the 4-nitrophenyl group, can act as a hydrogen bond donor. nih.govnih.gov

When the sensor encounters specific anions, it can form a host-guest complex. This binding event alters the electronic distribution within the molecule, leading to a change in its light absorption properties, which is observed as a color change. nih.gov For example, a similar sensor incorporating a nitrophenyl thiourea moiety demonstrated selectivity for sulfate (B86663) (SO₄²⁻), fluoride (B91410) (F⁻), and acetate (B1210297) (AcO⁻) anions, producing a distinct color change from colorless to yellow or yellowish upon binding. nih.gov The formation of these anion complexes is mediated by hydrogen bonding, which perturbs the electronic spectrum of the nitrophenyl signaling unit. nih.govnih.gov DFT calculations on related systems confirm that anion binding induces a charge transfer that alters the optical absorption spectrum. nih.gov

Table 2: Anion Selectivity Profile of a Related Nitrophenyl Thiourea-Based Sensor This table illustrates the selective response of a functionally similar chemosensor to various anions, as detected by visual color change.

| Anion | Visual Observation | Reference |

|---|---|---|

| SO₄²⁻ | Color change to yellowish | nih.gov |

| F⁻ | Color change to yellow | nih.gov |

| AcO⁻ | Color change to yellowish | nih.gov |

| Cl⁻, Br⁻, I⁻, NO₃⁻, PF₆⁻ | No significant color alteration | nih.gov |

Photophysical Properties Relevant to Sensing Applications

The photophysical properties of this compound are central to its function as a chemosensor. The molecule possesses a "push-pull" electronic structure. The thiazole-amine portion can act as an electron donor, while the nitrophenyl group serves as a strong electron acceptor. This configuration gives rise to intramolecular charge transfer (ICT) characteristics, which are highly sensitive to the molecule's environment and interactions with analytes. researchgate.net

The key photophysical parameters include the absorption maximum (λmax) and the emission maximum (Emmax). Upon binding with an analyte, shifts in these parameters can occur. A change in the absorption maximum in the visible range results in a colorimetric response. nih.gov In fluorescent derivatives, analyte binding can lead to fluorescence quenching or enhancement. researchgate.net

Studies on related push-pull thiazoles show that their absorption and emission are strongly influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.net This sensitivity to the local environment is precisely what allows for a detectable response upon anion binding. The binding event effectively changes the polarity around the chromophore, leading to a predictable spectral shift. Even with the presence of a nitro group, which can sometimes quench fluorescence, related thiazole derivatives have been shown to exhibit significant fluorescence quantum yields. researchgate.net The photophysical properties can be finely tuned by altering substituents on the core structure. nih.gov

Table 3: Photophysical Properties of a Related Push-Pull Tetrazole with a p-Nitrophenyl Acceptor This table provides an example of the HOMO-LUMO gap for a molecule with a similar push-pull structure, illustrating the electronic basis for its optical properties.

| Compound | Donor Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1a | Pyridyl | -8.81 | -1.73 | 7.08 | nih.gov |

| 1b | Phenyl | -8.23 | -1.85 | 6.38 | nih.gov |

| 1c | Benzofuranyl | -7.91 | -1.88 | 6.03 | nih.gov |

| 1d | 4-(N,N-diphenylamino)phenyl | -6.87 | -1.93 | 4.94 | nih.gov |

Future Research Directions and Emerging Theoretical Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2-aminothiazole (B372263) derivatives, including N-(4-nitrophenyl)thiazole-2-amine, has traditionally faced challenges such as harsh reaction conditions, low yields, and the use of expensive or hazardous catalysts. rsc.orgresearchgate.net Consequently, a significant thrust in current research is the development of more efficient and environmentally benign synthetic protocols.

Recent advancements have focused on one-pot syntheses and the use of heterogeneous catalysts to simplify procedures and improve sustainability. For instance, a novel methodology has been developed for synthesizing thiazole (B1198619) derivatives by coupling substituted 2-bromo ketones with substituted thiourea (B124793) compounds, offering an efficient and convenient route. nanobioletters.com Another approach has demonstrated the use of a supported-reagent system, KSCN/SiO2–R1NH3OAc/Al2O3, for the one-pot synthesis of 2-aminothiazoles from α-bromo ketones. rsc.org

Advanced Computational Modeling for Property Prediction and Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, reactivity, and potential applications of thiazole derivatives like this compound. researchgate.netnih.gov These theoretical studies provide valuable insights that complement experimental findings and guide the design of new molecules with desired properties.

DFT calculations are being employed to predict a range of molecular properties, including geometric parameters (bond lengths and angles), electronic properties (HOMO-LUMO energy gaps), and reactivity descriptors. sciensage.infonih.gov For instance, studies have used DFT to evaluate the stability, bonding nature, and reactivity of newly synthesized thiazole compounds. researchgate.net By comparing theoretical spectroscopic data with experimental results, researchers can confirm the structures of these molecules. researchgate.net

Furthermore, computational models are instrumental in elucidating reaction mechanisms. For the synthesis of 2-aminothiazoles, a proposed mechanism involves the activation of a methyl carbonyl group by a nanocatalyst, followed by a nucleophilic attack and subsequent cyclization. rsc.org In the context of materials science, DFT calculations help in understanding the electronic and charge-transport properties of thiazole-based organic semiconductors. rsc.org Molecular docking simulations, another computational technique, are used to predict the binding interactions of thiazole derivatives with biological targets, which is crucial for drug design and discovery. nih.govresearchgate.net These advanced computational methods are accelerating the pace of research by enabling the rational design of new this compound analogues with tailored properties for specific applications. nih.gov

Expansion of Materials Science Applications Through Targeted Structural Diversification

The unique electronic properties of the thiazole ring make it an attractive building block for advanced materials, particularly in the field of organic electronics. rsc.orgresearchgate.net The electron-withdrawing nature of the imine (C=N) group within the thiazole heterocycle allows it to function as an electron-accepting unit, a desirable characteristic for organic semiconductors. researchgate.net Researchers are actively exploring how targeted structural modifications to this compound and related compounds can lead to materials with enhanced performance in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

Thiazolo[5,4-d]thiazole-based materials, for example, have shown significant potential due to their electron-deficient nature, high oxidative stability, and rigid, planar structure that facilitates efficient intermolecular π–π overlap. rsc.org The introduction of an electron-withdrawing thiazole unit into S,N-heteroacene ladder polymers has been shown to lower both the HOMO and LUMO energy levels, leading to a stabilization of the frontier molecular orbitals and a narrowing of the band gap. rsc.org

Furthermore, the intrinsic fluorescence of the thiazole ring is being harnessed in the development of luminescent metal-organic frameworks (LMOFs). scientificarchives.com By incorporating thiazole derivatives into these frameworks, it is possible to create materials with applications in chemical sensing and optoelectronics. The ability to tune the electronic and optical properties of these materials through structural diversification of the thiazole core is a key area of ongoing research. researchgate.netscientificarchives.com

Exploration of Emerging Roles in Catalysis and Sensing Technologies

In the realm of catalysis, thiazole derivatives are being incorporated into more complex systems to drive chemical transformations. For example, thiazolium salts, derived from thiazoles, are known to be effective organocatalysts. scientific.net Recent research has also focused on the development of heterogeneous catalysts where thiazole-based ligands are supported on materials like silica (B1680970) or nanoparticles, which allows for easy recovery and reuse of the catalyst. rsc.org

In sensing technologies, the ability of thiazole derivatives to interact with metal ions and other species is being exploited to create chemosensors. acs.org Thiazole-based probes have been designed for the colorimetric and fluorometric detection of various metal ions. acs.org For instance, a thiazole-based ligand was used to functionalize silver nanoparticles for the colorimetric detection of epinephrine. acs.org The development of luminescent metal-organic frameworks (LMOFs) containing thiazole units is a promising avenue for creating highly sensitive and selective sensors for environmental contaminants. scientificarchives.com

Fundamental Studies on Reactivity and Electronic Structure of Substituted Thiazoles

A deeper understanding of the fundamental reactivity and electronic structure of the thiazole ring is crucial for unlocking its full potential in various applications. numberanalytics.comnumberanalytics.com Thiazole is an aromatic heterocycle, and its reactivity is a complex interplay of the properties of the sulfur and nitrogen atoms within the ring. numberanalytics.com

The thiazole ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions. numberanalytics.com The position of these reactions is highly dependent on the substituents already present on the ring. For example, electrophilic substitution typically occurs at the C5 position. numberanalytics.compharmaguideline.com The C2 position, being the most electron-deficient, is susceptible to deprotonation by strong bases and is a key site for functionalization. pharmaguideline.comwikipedia.org

Modern computational methods, such as Density Functional Theory (DFT), are providing unprecedented insights into the electronic structure of thiazoles. wikipedia.org These studies help to rationalize the observed reactivity and predict how different substituents will influence the electronic distribution within the ring. For instance, in silico studies have shown that substituents at the C2-position of 1,3-azoles are more effective at lowering the triplet energy compared to other positions. acs.orgacs.org This fundamental knowledge is essential for the rational design of new thiazole-based molecules with tailored properties for applications in materials science, catalysis, and medicine.

Q & A

Q. What role does crystallography play in resolving stereochemical ambiguities in thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.